7-[(Oxan-2-yl)oxy]hept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Oxan-2-yl)oxy]hept-2-enal is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes an oxane ring and an enal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Oxan-2-yl)oxy]hept-2-enal typically involves the reaction of hept-2-enal with oxane derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the oxane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(Oxan-2-yl)oxy]hept-2-enal undergoes various types of chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
7-[(Oxan-2-yl)oxy]hept-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(Oxan-2-yl)oxy]hept-2-enal involves its interaction with specific molecular targets and pathways. The oxane ring and enal group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(Oxan-2-yloxy)hept-2-en-1-ol: A similar compound with an alcohol group instead of an aldehyde group.
2-Hepten-1-ol,7-[(tetrahydro-2H-pyran-2-yl)oxy]: Another related compound with a different substituent on the oxane ring.
Uniqueness
7-[(Oxan-2-yl)oxy]hept-2-enal is unique due to its specific combination of an oxane ring and an enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108768-84-9 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
7-(oxan-2-yloxy)hept-2-enal |
InChI |
InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,9,12H,1,3-4,6-8,10-11H2 |
InChI Key |
PMDZQOASTBVROW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.